3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)-
Overview
Description
3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- is a chemical compound with the molecular formula C7H3BrF2N2. It is known for its unique structure, which includes a pyridine ring substituted with a bromodifluoromethyl group and a nitrile group.
Preparation Methods
The synthesis of 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- typically involves the introduction of the bromodifluoromethyl group to a pyridine derivative. One common method involves the reaction of 3-cyanopyridine with bromodifluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitrile group can also play a role in the compound’s mechanism of action by participating in addition reactions with nucleophiles .
Comparison with Similar Compounds
3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- can be compared with other similar compounds, such as:
3-Pyridinecarbonitrile, 6-(chlorodifluoromethyl)-: This compound has a chlorodifluoromethyl group instead of a bromodifluoromethyl group, which can influence its reactivity and applications.
3-Pyridinecarbonitrile, 6-(trifluoromethyl)-: The trifluoromethyl group provides different chemical properties compared to the bromodifluoromethyl group.
3-Pyridinecarbonitrile, 6-(fluoromethyl)-:
Properties
IUPAC Name |
6-[bromo(difluoro)methyl]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLGTBTLWVNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(F)(F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248375 | |
Record name | 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206201-68-5 | |
Record name | 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206201-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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